molecular formula C8H10FNS B13304897 1-(5-Fluoropyridin-2-yl)propane-1-thiol

1-(5-Fluoropyridin-2-yl)propane-1-thiol

Cat. No.: B13304897
M. Wt: 171.24 g/mol
InChI Key: SXHSSPOHRZRKFW-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)propane-1-thiol is a fluorinated pyridine derivative characterized by a propane-1-thiol substituent at the 2-position of a 5-fluoropyridine ring.

Properties

Molecular Formula

C8H10FNS

Molecular Weight

171.24 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)propane-1-thiol

InChI

InChI=1S/C8H10FNS/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3

InChI Key

SXHSSPOHRZRKFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(C=C1)F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridine derivatives as starting materials . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 1-(5-Fluoropyridin-2-yl)propane-1-thiol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the pyridine ring.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)propane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)propane-1-thiol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the thiol group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyridine Derivatives

Compound Name Molecular Formula Substituents Functional Group Key Properties/Applications References
1-(5-Fluoropyridin-2-yl)propane-1-thiol C₈H₈FNS 5-Fluoropyridin-2-yl, propane-1-thiol Thiol (-SH) High nucleophilicity; potential ligand or pharmaceutical intermediate -
1-(5-Fluoropyridin-2-yl)ethanone C₇H₆FNO 5-Fluoropyridin-2-yl, ethanone Ketone (-CO-) Intermediate in organic synthesis; 97% purity reported
1-(5-Fluoropyridin-2-yl)ethanamine C₇H₉FN₂ 5-Fluoropyridin-2-yl, ethanamine Amine (-NH₂) Basic properties; used in drug discovery pipelines
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol C₈H₉ClFNO 2-Chloro-5-fluoropyridin-3-yl, propanol Alcohol (-OH) Hydrogen-bonding capability; precursor for surfactants

Key Observations :

  • Thiol vs. Alcohol/Amine/Ketone : The thiol group in the target compound confers higher nucleophilicity and acidity (pKa ~10) compared to alcohols (pKa ~16–19) or amines (pKa ~35). This makes it more reactive in disulfide bond formation or metal coordination .

Limitations and Data Gaps

  • No direct data on the target compound’s melting point, solubility, or spectroscopic signatures were found in the evidence.
  • Comparative pharmacological activity data (e.g., IC₅₀ values) are absent, unlike the chromenone derivatives in , which include biological testing .

Biological Activity

1-(5-Fluoropyridin-2-yl)propane-1-thiol is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

This compound is characterized by the presence of a thiol (-SH) group attached to a propane backbone and a fluorinated pyridine ring. The molecular formula is C8H10FNSC_8H_{10}F_NS, where the fluorine atom enhances the compound's lipophilicity and reactivity.

The biological activity of thiols often involves their ability to form covalent bonds with proteins and enzymes, leading to modulation of various biochemical pathways. In particular, compounds like this compound may interact with the Nrf2/Keap1 signaling pathway , which plays a crucial role in cellular defense against oxidative stress and inflammation.

Nrf2 Activation

Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins. Activation of Nrf2 leads to the upregulation of genes involved in detoxification and antioxidant defense, such as heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1). Thiols can activate Nrf2 by modifying cysteine residues in the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm, preventing its nuclear translocation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is primarily attributed to its ability to reduce reactive oxygen species (ROS) levels in various cell types, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

The compound has also been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines through Nrf2 activation. This mechanism suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Study 1: Antioxidant Efficacy

In a study examining various thiol compounds, this compound demonstrated a dose-dependent reduction in ROS levels in human cell lines. The compound effectively increased intracellular glutathione levels, enhancing cellular resilience against oxidative stress .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. Results indicated that treatment with this compound significantly downregulated the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This effect was linked to Nrf2-mediated inhibition of NF-kB signaling pathways .

Comparative Biological Activity Table

CompoundAntioxidant ActivityAnti-inflammatory ActivityMechanism of Action
This compoundHighModerateNrf2 activation
SulforaphaneHighHighNrf2 activation
Dimethyl fumarateModerateHighKeap1 modification

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